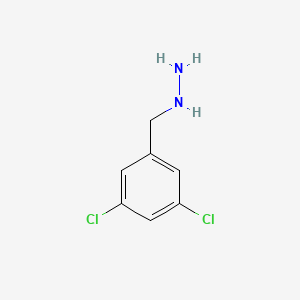
(3,5-Dichlorobenzyl)hydrazine
説明
(3,5-Dichlorobenzyl)hydrazine is an organic compound characterized by a benzyl group substituted with two chlorine atoms at the 3 and 5 positions of the aromatic ring, linked to a hydrazine moiety (–NH–NH₂). The chlorine substituents enhance electron-withdrawing effects, influencing its interactions in chemical and biological systems.
特性
CAS番号 |
51421-25-1 |
|---|---|
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |
InChIキー |
DLPOEUZVERZKMO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)CNN |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)CNN |
製品の起源 |
United States |
類似化合物との比較
Structural Analogs and Substituent Effects
The biological and chemical properties of (3,5-dichlorobenzyl)hydrazine are heavily influenced by the position and nature of substituents on the benzyl ring. Key comparisons include:
Key Observations :
- Substituent Position : Para-substituted benzyl hydrazines (e.g., 4-chloro) often exhibit higher bioactivity than meta-substituted analogs (e.g., 3,5-dichloro), likely due to reduced steric strain and optimized electronic interactions with biological targets .
- Halogen Effects : Chlorine (electron-withdrawing) vs. bromine (larger, more lipophilic) alters solubility and target binding. For example, (3,5-dibromophenyl)hydrazine shows enhanced antitumor activity compared to chlorine analogs .
- Methoxy vs. Chlorine : Methoxy groups (electron-donating) in (3,5-dimethoxybenzyl)hydrazine increase electron density on the aromatic ring, favoring redox reactions and anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


